Urea, N-9H-purin-6-yl-
Overview
Description
“Urea, N-9H-purin-6-yl-” is a chemical compound with the molecular formula C6H6N6O . It contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 Imidazole, and 1 Pyrimidine .
Synthesis Analysis
The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents, including antimycobacterial agents . The synthesis process involves coupling of N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups .Molecular Structure Analysis
The molecular structure of “Urea, N-9H-purin-6-yl-” is complex, with a total of 20 bonds. It includes 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 Imidazole, and 1 Pyrimidine .Physical And Chemical Properties Analysis
“Urea, N-9H-purin-6-yl-” has a molecular weight of 178.153 g/mol . It contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 Imidazole, and 1 Pyrimidine .Safety and Hazards
The safety data sheet for a related compound, N-(9H-purin-6-yl)benzamide, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Future Directions
properties
IUPAC Name |
7H-purin-6-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-6(13)12-5-3-4(9-1-8-3)10-2-11-5/h1-2H,(H4,7,8,9,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVLOSJGVXZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633952 | |
Record name | N-7H-Purin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5657-36-3 | |
Record name | N-7H-Purin-6-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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